

Clebopride Malate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Clebopride (Maleate)*

Cat. No.: *B12061845*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of clebopride malate, a potent gastropotokinetic and antiemetic agent. This document details its molecular formula, chemical and physical properties, pharmacological profile, and established experimental protocols for its analysis and evaluation.

Core Properties of Clebopride Malate

Clebopride malate is a substituted benzamide that functions as a dopamine D2 receptor antagonist and a partial serotonin 5-HT4 receptor agonist.^[1] These dual mechanisms of action contribute to its therapeutic effects in managing functional gastrointestinal disorders.^[2] The malate salt form enhances the aqueous solubility of the active clebopride base.^[2]

Chemical and Physical Data

A summary of the key quantitative data for clebopride malate is presented in Table 1.

Property	Value	References
Molecular Formula	$C_{24}H_{30}ClN_3O_7$ (as malate salt)	
$C_{20}H_{24}ClN_3O_2$ (clebopride base)	[3]	
Molecular Weight	507.96 g/mol	
CAS Number	55905-53-8 (clebopride base)	[3]
Melting Point	194-195 °C	[4]
Appearance	White to off-white crystalline powder	[2]
Solubility	DMSO: 100 mg/mL	[5]

Pharmacological Profile

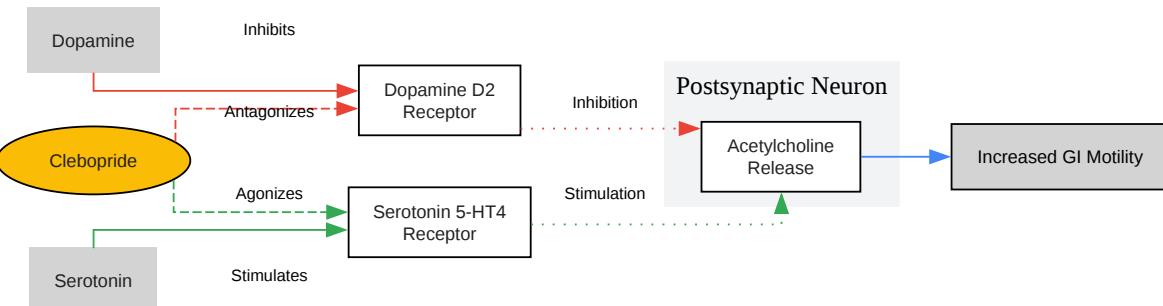
Clebopride malate's therapeutic efficacy is primarily attributed to its interaction with key receptors in the gastrointestinal tract and the central nervous system.

Mechanism of Action

Dopamine D2 Receptor Antagonism: Clebopride is a potent antagonist of dopamine D2 receptors.^[6] In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter. By blocking D2 receptors, clebopride disinhibits cholinergic pathways, leading to increased acetylcholine release and enhanced gastric and intestinal motility.^{[2][7]} This action also contributes to its antiemetic effect by blocking D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.^[1]

Serotonin 5-HT4 Receptor Agonism: Clebopride also acts as a partial agonist at serotonin 5-HT4 receptors. Activation of these receptors on enteric neurons further stimulates the release of acetylcholine, contributing to its prokinetic effects and promoting gastrointestinal transit.^{[1][7]}

The synergistic action of D2 antagonism and 5-HT4 agonism results in a robust prokinetic and antiemetic response.



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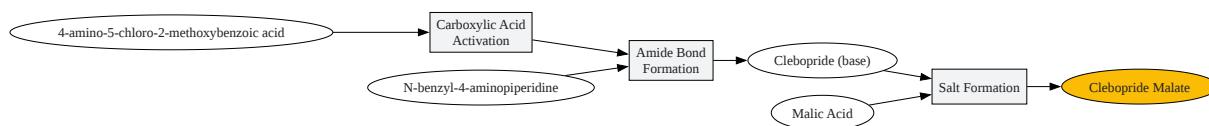
Clebopride's Dual Mechanism of Action.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and pharmacological evaluation of clebopride malate.

Chemical Synthesis Overview

The synthesis of clebopride involves the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with N-benzyl-4-aminopiperidine. 4-Amino-5-chloro-2-methoxybenzoic acid serves as a key intermediate in this process.^[8] The reaction typically involves the activation of the carboxylic acid group followed by amide bond formation with the amine. The resulting clebopride base can then be treated with malic acid to form the malate salt.



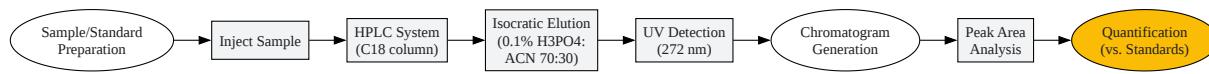
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General Synthesis Workflow for Clebopride Malate.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantitative determination of clebopride in bulk drug and pharmaceutical dosage forms.

- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A mixture of 0.1% phosphoric acid and acetonitrile (70:30 v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 272 nm.
- Injection Volume: 10 μ L.
- Standard Solution Preparation: Prepare a stock solution of clebopride in the mobile phase (e.g., 1 mg/mL) and dilute to create a series of calibration standards (e.g., 25-200 μ g/mL).
- Sample Preparation: For tablet dosage forms, weigh and powder a sufficient number of tablets. Dissolve a quantity of powder equivalent to a known amount of clebopride in the mobile phase, sonicate, and filter.
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for clebopride is approximately 3.96 minutes under these conditions. Quantify the amount of clebopride in the sample by comparing its peak area to the calibration curve generated from the standards.



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